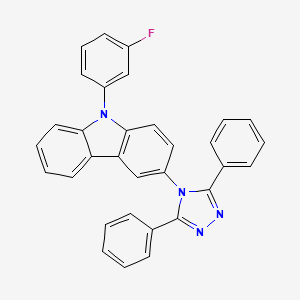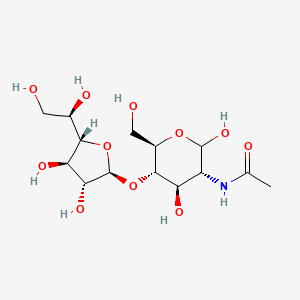
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is an oligosaccharide compound. It is known for its role in various biological processes and its significance in the field of glycoscience. This compound is a derivative of glucose and is characterized by the presence of an acetamido group and a galactofuranosyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose typically involves the glycosylation of a glucopyranose derivative with a galactofuranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and an appropriate solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactofuranosyl group to the glucopyranose derivative, resulting in the formation of this compound. The process is optimized for high yield and purity, and the product is typically purified using chromatographic techniques.
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.
Industry: Utilized in the production of glycosylated products and as a standard in analytical techniques.
作用機序
The mechanism of action of 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose involves its interaction with specific enzymes and receptors involved in glycosylation processes. The compound acts as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cellular communication and signaling.
類似化合物との比較
Similar Compounds
- 2-Acetamido-2-deoxy-4-o-(b-d-galactopyranosyl)-d-mannopyranose
- Benzyl 2-acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-a-d-glucopyranoside
Uniqueness
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose is unique due to its specific glycosidic linkage and the presence of both acetamido and galactofuranosyl groups. This structural uniqueness imparts distinct biological properties and makes it a valuable compound in glycoscience research.
特性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
383.35 g/mol |
IUPAC名 |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-8(20)12(6(3-17)24-13(7)23)26-14-10(22)9(21)11(25-14)5(19)2-16/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12-,13?,14+/m1/s1 |
InChIキー |
XDJSTHFKZUCWKK-NHXXARJZSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(O2)C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)

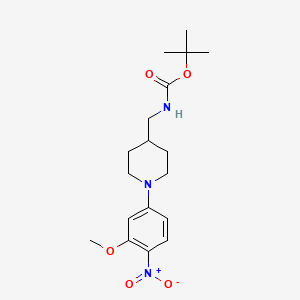



![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
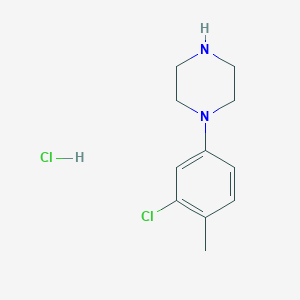

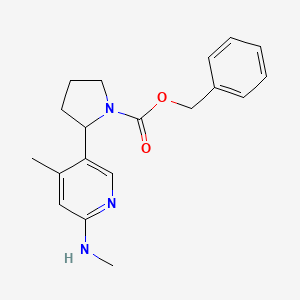
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
